molecular formula C7H4F3NO5S B1609343 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-75-2

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol

Cat. No. B1609343
CAS RN: 15183-75-2
M. Wt: 271.17 g/mol
InChI Key: YIKCQUUQMXHEEU-UHFFFAOYSA-N
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Description

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is a major product of solution phase photodecomposition of fluorodifen .


Synthesis Analysis

This compound has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . It is also a product of solution phase photodecomposition of fluorodifen .


Molecular Structure Analysis

The molecular formula of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is C7H4F3NO3 . The InChI code is 1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H .


Chemical Reactions Analysis

The compound is a major product of solution phase photodecomposition of fluorodifen . It has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 58-61°C . The molecular weight is 271.17 .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds

    • Field : Organic Chemistry
    • Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” is used in the synthesis of various fluorinated compounds . These compounds have found applications in many areas due to the unique properties of the fluorine atom .
    • Method : The specific methods of application or experimental procedures would depend on the particular fluorinated compound being synthesized. Typically, this involves reactions under controlled conditions with other organic compounds .
    • Results : The outcomes of these syntheses are new fluorinated compounds with potential applications in various fields, including agrochemicals and pharmaceuticals .
  • Photodecomposition of Fluorodifen

    • Field : Environmental Chemistry
    • Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” is a major product of the solution phase photodecomposition of fluorodifen . Understanding the decomposition products of such compounds is important for assessing their environmental impact.
    • Method : This involves exposing fluorodifen to light under controlled conditions and analyzing the resulting decomposition products .
    • Results : The results provide insights into the environmental behavior of fluorodifen and similar compounds .
  • Synthesis of 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic Acid Ethyl Ester
    • Field : Organic Chemistry
    • Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . This compound could have potential applications in various fields, but specific applications are not mentioned in the sources.
    • Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Typically, this involves reactions under controlled conditions with other organic compounds .
    • Results : The outcome of this synthesis is a new compound with potential applications in various fields .
  • Synthesis of Trifluoromethylpyridines
    • Field : Organic Chemistry
    • Application : “2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol” can be used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Method : The specific methods of application or experimental procedures would depend on the particular trifluoromethylpyridine being synthesized. Typically, this involves reactions under controlled conditions with other organic compounds .
    • Results : The outcomes of these syntheses are new trifluoromethylpyridines with potential applications in various fields, including agrochemicals and pharmaceuticals .

Safety And Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-nitro-4-(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKCQUUQMXHEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407675
Record name 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol

CAS RN

15183-75-2
Record name 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (211 mg, 5.28 mmol) was added to a suspension of 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene (297 mg, 1.03 mmol) in H2O (5 mL) at rt, followed by methanol (0.5 mL) to solubilise the starting material, and the reaction was heated at 110° C. for 1 h. The mixture was allowed to cool to rt, diluted with H2O (10 mL) and neutralised with 5 M HCl. DCM was added, the 2 layers were partitioned and the aqueous layer was extracted with DCM (2×). The combined organics were dried (Na2SO4) and concentrated by rotary evaporation to give 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol (D82, 70 mg, 25%) as a colourless oil.
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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